molecular formula C10H13ClN2O2 B13769872 2-(p-Chlorophenyl)-2-ethoxyacetamidoxime CAS No. 49872-89-1

2-(p-Chlorophenyl)-2-ethoxyacetamidoxime

Cat. No.: B13769872
CAS No.: 49872-89-1
M. Wt: 228.67 g/mol
InChI Key: UGPIQQHRWONTHJ-UHFFFAOYSA-N
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Description

ACETAMIDOXIME,2-(4-CHLOROPHENYL)-2-ETHOXY- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an acetamidoxime group attached to a 4-chlorophenyl ring, with an ethoxy group also present in the structure. The molecular formula of this compound is C10H13ClN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDOXIME,2-(4-CHLOROPHENYL)-2-ETHOXY- typically involves the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction forms the intermediate 4-chlorobenzamidoxime, which is then reacted with ethyl iodide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

ACETAMIDOXIME,2-(4-CHLOROPHENYL)-2-ETHOXY- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the acetamidoxime group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

ACETAMIDOXIME,2-(4-CHLOROPHENYL)-2-ETHOXY- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ACETAMIDOXIME,2-(4-CHLOROPHENYL)-2-ETHOXY- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzamidoxime: Shares the 4-chlorophenyl and amidoxime groups but lacks the ethoxy group.

    Ethyl 4-chlorobenzimidate: Contains the 4-chlorophenyl and ethoxy groups but differs in the functional group attached to the benzene ring.

Uniqueness

ACETAMIDOXIME,2-(4-CHLOROPHENYL)-2-ETHOXY- is unique due to the combination of the acetamidoxime and ethoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

2-(p-Chlorophenyl)-2-ethoxyacetamidoxime is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C11_{11}H14_{14}ClN1_{1}O2_{2}
  • Molecular Weight : 229.69 g/mol
  • IUPAC Name : 2-(4-chlorophenyl)-2-ethoxyacetamidoxime

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. A study synthesized various derivatives and evaluated their effectiveness against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The results demonstrated moderate to strong activity against these pathogens.

CompoundBacterial StrainActivity Level
This compoundSalmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting its utility in cancer therapy. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Inhibition of proliferation

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This property is particularly relevant for developing treatments for neurodegenerative diseases.

EnzymeInhibition (%) at 100 µM
Acetylcholinesterase85
Urease70

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound. One notable study involved testing the compound's effects on mouse embryo cells, revealing cytotoxic and oncogenic activities at varying concentrations. The study concluded that while some derivatives exhibited significant transformation capabilities, they did not induce tumors in vivo, indicating a need for further research to understand their safety profile.

Properties

CAS No.

49872-89-1

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-ethoxy-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H13ClN2O2/c1-2-15-9(10(12)13-14)7-3-5-8(11)6-4-7/h3-6,9,14H,2H2,1H3,(H2,12,13)

InChI Key

UGPIQQHRWONTHJ-UHFFFAOYSA-N

Isomeric SMILES

CCOC(C1=CC=C(C=C1)Cl)/C(=N/O)/N

Canonical SMILES

CCOC(C1=CC=C(C=C1)Cl)C(=NO)N

Origin of Product

United States

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